

# Managing moisture absorption in polyamides like Nylon 13,T

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## Compound of Interest

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## Technical Support Center: Managing Moisture in Polyamides

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing moisture absorption in polyamides, with a focus on materials like Nylon 13,T.

## Troubleshooting Guide

This guide addresses common issues encountered during the processing and handling of polyamides due to moisture absorption.

Q1: My injection molded polyamide parts show surface defects like splay, discoloration, or voids. What is the likely cause and how can I fix it?

A1: These defects are classic signs of excessive moisture in the polyamide resin during processing.[1] When the wet resin is heated to its processing temperature, the water turns to steam, which is destructive to the polymer and causes cosmetic and structural flaws.[2]

- Immediate Action: Stop the process and dry the polyamide resin. Most manufacturers recommend drying nylon to below 0.2% moisture content before injection molding.[2]
- Drying Protocol: Surface moisture can typically be removed by drying for three to four hours. [2][3][4] However, for moisture that has been absorbed more deeply into the resin pellets, a

much longer drying time of up to 24 hours or more may be necessary to allow the water molecules to diffuse to the surface.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Preventative Measures: Store polyamide resins in sealed, dry packaging to prevent moisture absorption from the atmosphere.[\[6\]](#) Once a container is opened, minimize its exposure to ambient air.

Q2: I've noticed significant dimensional changes in my polyamide components after manufacturing. Why is this happening and what can be done?

A2: Polyamides are hygroscopic, meaning they absorb moisture from the environment.[\[2\]](#)[\[7\]](#)[\[8\]](#) This absorption causes the material to swell.[\[7\]](#)[\[9\]](#) The extent of this dimensional change is influenced by the type of nylon, ambient temperature, and relative humidity.[\[3\]](#) For example, the nylon 6 family can exhibit dimensional changes of up to 3.3% due to moisture-induced swelling.[\[9\]](#)

- Material Selection: Different grades of nylon have substantially different moisture absorption rates.[\[10\]](#) For applications requiring high dimensional stability, consider a grade with lower moisture absorption, such as Nylon 12, which saturates at about 1.4% moisture, compared to Nylon 6 which can saturate at 9.4%.[\[10\]](#) Aromatic polyamides also tend to absorb less moisture than aliphatic polyamides.[\[1\]](#)
- Environmental Control: If possible, control the humidity of the environment where the parts are used or stored.[\[6\]](#)
- Design Consideration: Account for potential dimensional changes during the design phase of the component.[\[9\]](#)
- Conditioning: For some applications, pre-conditioning the parts to equilibrium with the expected service environment's humidity can be a solution.[\[11\]](#)[\[12\]](#)

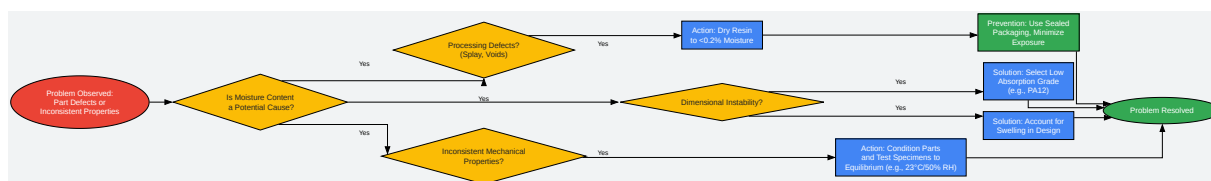
Q3: The mechanical properties of my polyamide test specimens are inconsistent. Could moisture be the cause?

A3: Yes, moisture is a very likely cause. Water acts as a plasticizer in polyamides, meaning it disrupts the hydrogen bonds between polymer chains, allowing them to move more freely.[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[10\]](#) This plasticization has a significant and predictable effect on mechanical properties:

- **Decreased Strength and Stiffness:** Tensile strength and stiffness (modulus) decrease as moisture content increases.[2][3][7][10]
- **Increased Toughness and Ductility:** Impact strength, elongation at break, and overall toughness increase with higher moisture content.[2][3][7][10]

To ensure consistent results, it is critical to control the moisture content of your test specimens. Always test materials in a known state, either "dry as molded" (typically <0.2% moisture) or "conditioned" to a specific relative humidity (e.g., 50% RH).[2]

## Troubleshooting Workflow



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Caption: Troubleshooting workflow for polyamide processing issues.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of moisture absorption in polyamides?

A1: Polyamide molecules contain polar amide groups (-CONH-).<sup>[13]</sup> These groups are hydrophilic and readily attract polar water molecules from the surrounding environment through hydrogen bonding.<sup>[3][4][6]</sup> Water molecules diffuse into the amorphous (non-crystalline) regions of the polymer, forcing the polymer chains apart.<sup>[2]</sup> This process is reversible; the material will release moisture into a drier environment.<sup>[2][6]</sup>

Q2: How does moisture affect the glass transition temperature (T<sub>g</sub>) of polyamides?

A2: Moisture significantly lowers the glass transition temperature (T<sub>g</sub>) of polyamides.<sup>[2][8]</sup> The absorbed water molecules act as a plasticizer, increasing the free volume between polymer chains and enhancing their mobility.<sup>[7][8]</sup> This increased mobility means less thermal energy is required for the material to transition from a rigid, glassy state to a more flexible, rubbery state. The T<sub>g</sub> can drop by 20°C or more, with some studies on PA6 showing a decrease of over 70°C between a dry sample and one with 4.9% water content.<sup>[2][8]</sup>

Q3: What is the difference between "moisture absorption" and "hydrolysis" in polyamides?

A3:

- Moisture Absorption is a reversible physical process where water molecules are absorbed into the polymer matrix and held by hydrogen bonds.<sup>[2]</sup> This causes plasticization but does not break the polymer chains. The effects of plasticization can be reversed by drying the material.<sup>[1][10]</sup>
- Hydrolysis is an irreversible chemical reaction where water molecules break the amide bonds in the polymer backbone, resulting in chain scission and a reduction in molecular weight.<sup>[13]</sup> This leads to a permanent degradation of mechanical properties that cannot be restored by drying.<sup>[1][13]</sup> Hydrolysis is a significant concern when processing polyamides at high temperatures with excessive moisture present.<sup>[1][4]</sup>

Q4: How can I accurately measure the moisture content of my polyamide samples?

A4: Several methods are available, with the choice depending on the required accuracy and whether the measurement needs to be non-destructive.

- Gravimetric Analysis (e.g., ASTM D570): This is a common and straightforward method. The sample is weighed, then dried in an oven at a specified temperature until it reaches a

constant weight. The difference between the initial and final weights represents the moisture content. A more precise version of this is Dynamic Vapor Sorption (DVS), which uses a high-accuracy microbalance to continuously measure mass as the sample is exposed to varying humidity levels.[\[14\]](#)

- **Karl Fischer Titration:** This is a highly accurate chemical method for determining trace amounts of water in a sample. It is considered a reference method but is destructive.
- **Near-Infrared (NIR) Spectroscopy:** This is a non-destructive technique that can be used for rapid, and even online, monitoring of moisture content.[\[15\]](#) The method is based on the absorption of specific wavelengths of light by water molecules and can be calibrated without destructive reference measurements.[\[15\]](#)

## Data Presentation

Table 1: Effects of Moisture on Polyamide Mechanical Properties

Property	Effect of Increased Moisture	Reason
Tensile Strength	Decreases	Plasticization reduces intermolecular forces. <a href="#">[7]</a>
Stiffness (Modulus)	Decreases	Polymer chains can slide past each other more easily. <a href="#">[2]</a> <a href="#">[10]</a>
Elongation at Break	Increases	Increased chain mobility allows for more stretching before failure. <a href="#">[7]</a>
Impact Strength	Increases	The material becomes less brittle and can absorb more energy. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Glass Transition (Tg)	Decreases	Water acts as a plasticizer, increasing free volume. <a href="#">[2]</a> <a href="#">[8]</a>

Table 2: Comparative Moisture Absorption of Different Polyamide Grades

Polyamide Type	Moisture Absorption at Saturation (Approx. %)	Key Characteristics
Nylon 6	9.0 - 10.0%	High absorption rate.[5][15]
Nylon 66	8.0 - 8.5%	High absorption, slightly less than Nylon 6.[14][15]
Nylon 12	1.4 - 1.5%	Much lower absorption, better dimensional stability.[5][10]
Nylon 13,T	Data not widely available, but as an aromatic polyamide, it is expected to have lower moisture absorption than aliphatic nylons like PA6 and PA66.	Aromatic polyamides generally absorb less moisture.[1]

Note: Values are approximate and can vary based on specific grade, fillers, and environmental conditions.

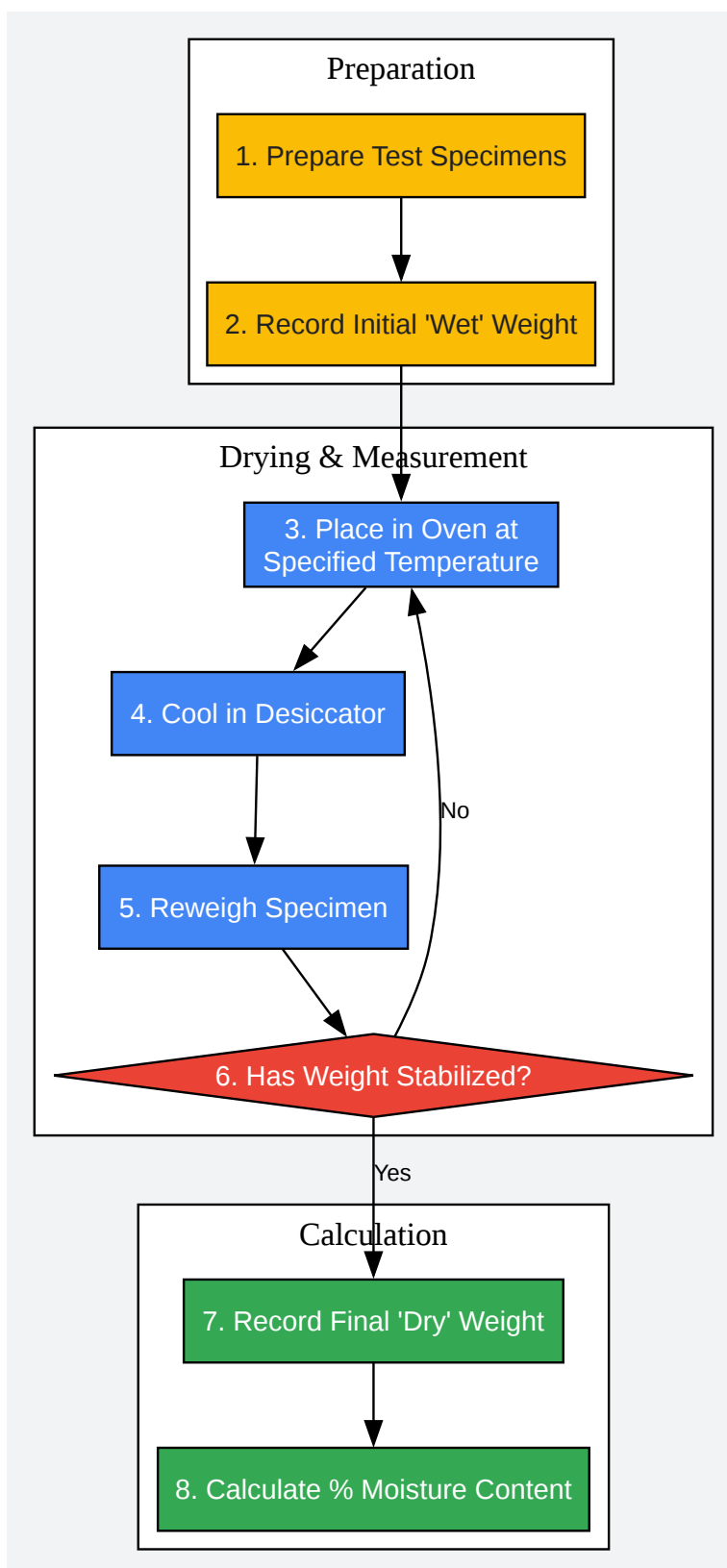
## Experimental Protocols & Visualizations

### Experimental Protocol: Gravimetric Moisture Content Determination (Based on ASTM D570)

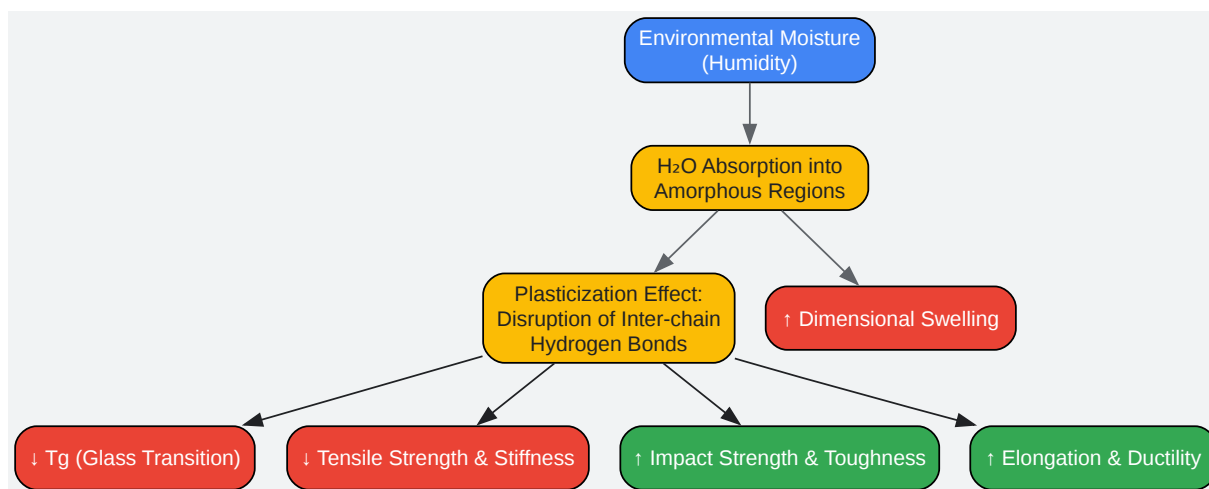
- **Sample Preparation:** Prepare at least three test specimens of the polyamide material. Dimensions should be recorded accurately.
- **Initial Weighing:** Weigh each specimen to the nearest 0.1 mg using a calibrated analytical balance. This is the "initial wet weight".
- **Drying:** Place the specimens in a temperature-controlled oven. The drying temperature should be chosen carefully to avoid thermal degradation (e.g., 80-100°C for many nylons).
- **Periodic Weighing:** Remove the specimens from the oven at regular intervals (e.g., every 24 hours), place them in a desiccator to cool to room temperature, and then re-weigh them.

- **Reaching Constant Weight:** Continue the drying and weighing cycle until the change in mass between two consecutive weighings is negligible (e.g., < 0.1%). This final weight is the "dry weight".
- **Calculation:** Calculate the percentage of moisture absorbed using the following formula:  
Moisture Content (%) = [(Initial Wet Weight - Dry Weight) / Dry Weight] \* 100

## Experimental Workflow Diagram







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